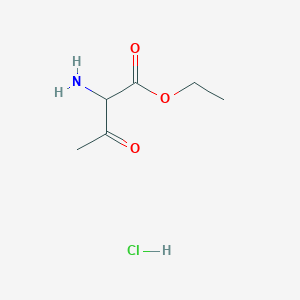

Ethyl 2-amino-3-oxobutanoate hydrochloride

Description

Contextualization as a Key Building Block in Organic Synthesis

Ethyl 2-amino-3-oxobutanoate hydrochloride serves as a vital reagent and a foundational component in the synthesis of a wide array of organic compounds. Its utility as a building block is central to the production of amino acids and peptides, making it an indispensable tool in medicinal chemistry and biochemical research. jmcs.org.mx The compound acts as a key intermediate, facilitating the construction of various drug formulations and contributing to the development of novel biologically active molecules.

Its application extends to the synthesis of diverse heterocyclic compounds, which are core structures in many pharmaceutical agents. Researchers utilize this molecule as a precursor for creating custom chemical formulations, which is essential for maintaining quality and consistency in chemical manufacturing. The strategic importance of this compound is underscored by its role in producing specialty chemicals that are crucial for improving the performance of materials in various industries, including agrochemicals. jmcs.org.mx

Overview of Research Significance and Versatility in Chemical Transformations

The research significance of this compound is derived from its structural versatility, which allows it to participate in a broad spectrum of chemical transformations. The presence of the α-amino, β-keto, and ethyl ester groups enables a range of reactions, including condensations, cyclizations, and acylations. This reactivity is fundamental to its role in constructing complex molecular architectures.

The compound can undergo various chemical reactions, such as:

Oxidation: The molecule can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group into a hydroxyl group or the entire molecule into its corresponding amine derivatives.

Substitution: The amino group can be involved in nucleophilic substitution reactions, allowing for its replacement by other nucleophiles.

This versatility makes it a valuable intermediate in multi-step syntheses. For instance, it is a reactant in the Knoevenagel condensation, a key carbon-carbon bond-forming reaction, to produce functionalized molecules. Its ability to act as a substrate for various enzymes also leads to the formation of bioactive intermediates, which can modulate biochemical pathways.

Historical Development and Evolution of its Research Utility

The utility of this compound has evolved from its origins as a derivative of a classic starting material in organic synthesis. One of the most straightforward and scalable methods for its preparation is the direct amination of ethyl 3-oxobutanoate (more commonly known as ethyl acetoacetate), a widely available and extensively used β-keto ester in organic chemistry. This classical approach involves introducing an amino group at the α-position of ethyl acetoacetate (B1235776), followed by treatment with hydrochloric acid to form the stable hydrochloride salt.

Initially valued as an accessible intermediate for general organic synthesis, its research utility has significantly expanded over time. The growing demand for sophisticated intermediates in the pharmaceutical and biotechnology sectors has elevated its status. jmcs.org.mx Researchers have increasingly capitalized on its multifunctional nature to design and synthesize complex, biologically active compounds. More recently, its application is being explored in the context of green chemistry, with a focus on developing more sustainable and environmentally responsible production processes. jmcs.org.mx This shift reflects a broader trend in chemical manufacturing towards efficiency, customization, and sustainability, positioning this compound as a compound of enduring relevance in modern chemical research. jmcs.org.mx

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl 2-amino-3-oxobutanoate;hydrochloride | nih.gov |

| CAS Number | 20207-16-3 | nih.gov |

| Molecular Formula | C₆H₁₂ClNO₃ | nih.gov |

| Molecular Weight | 181.62 g/mol | nih.gov |

| Melting Point | 122-123 °C | sigmaaldrich.com |

| InChI Key | BGJIQVZAHKXUFG-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CCOC(=O)C(C(=O)C)N.Cl | nih.gov |

Table 2: Applications in Chemical Synthesis

| Application Area | Description of Use | Source |

| Amino Acid Production | Serves as a key intermediate in the synthesis of various amino acids. | |

| Peptide Synthesis | Used as a precursor for the formation of peptide bonds and chains. | |

| Heterocyclic Chemistry | A versatile building block for constructing a wide range of heterocyclic rings. | |

| Pharmaceutical Development | Crucial for developing biologically active compounds and as an intermediate in drug formulations. | |

| Specialty Chemicals | Integral for producing custom formulations and high-performance materials. | jmcs.org.mx |

| Agrochemicals | Involved in the formulation of certain agrochemicals. | jmcs.org.mx |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

ethyl 2-amino-3-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h5H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJIQVZAHKXUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60534573 | |

| Record name | Ethyl 2-amino-3-oxobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20207-16-3 | |

| Record name | Butanoic acid, 2-amino-3-oxo-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20207-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-3-oxobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-3-oxobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes

Classical and Established Synthetic Approaches

Established methods for the synthesis of Ethyl 2-amino-3-oxobutanoate hydrochloride rely on fundamental organic reactions, providing reliable and scalable routes to the compound.

Amination Strategies of β-Keto Esters

A primary and straightforward method for synthesizing Ethyl 2-amino-3-oxobutanoate is through the direct amination of a β-keto ester, specifically ethyl 3-oxobutanoate, also known as ethyl acetoacetate (B1235776). This approach involves reacting ethyl acetoacetate with an ammonia (B1221849) source to introduce the amino group at the α-carbon (the 2-position). The reaction is typically performed under carefully controlled temperature conditions to minimize the formation of side products.

Following the amination, the resulting free base, ethyl 2-amino-3-oxobutanoate, is treated with hydrochloric acid (HCl). This acid-base reaction forms the hydrochloride salt, which improves the compound's stability and solubility in polar solvents. The final product is often a crystalline solid with a melting point of approximately 122-123 °C. This direct amination route is considered one of the most scalable methods, though it requires precise control over reaction parameters like pH and temperature to ensure high yield and purity.

Hydrogenation of Oxime Precursors (e.g., Ethyl 2-(hydroxyimino)-3-oxobutanoate)

Another established route involves the preparation and subsequent reduction of an oxime precursor. The key intermediate in this process is Ethyl 2-(hydroxyimino)-3-oxobutanoate. This precursor is synthesized from ethyl acetoacetate through a nitrosation reaction at the α-carbon, which introduces the hydroxyimino group (-NOH).

Once the oxime, Ethyl 2-(hydroxyimino)-3-oxobutanoate, is formed and isolated, it undergoes a reduction reaction to convert the hydroxyimino group into a primary amine. Catalytic hydrogenation is a common method for this transformation, employing catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. tcichemicals.comresearchgate.net This reduction step selectively targets the C=N double bond of the oxime, yielding the desired ethyl 2-amino-3-oxobutanoate. The final step, similar to the amination strategy, involves treatment with hydrochloric acid to form the stable hydrochloride salt.

Preparations Involving Specific Acid Chlorides (e.g., Acetyl Chloride)

In the context of producing the final hydrochloride salt, specific acid chlorides like acetyl chloride serve as convenient reagents for generating hydrogen chloride in situ. While not a method for forming the core structure of the molecule, this technique is crucial for the final salt formation step.

A solution of hydrogen chloride in an organic solvent can be prepared by adding a stoichiometric amount of acetyl chloride to an alcohol, such as methanol. This reaction quantitatively produces HCl and methyl acetate. This method allows for the creation of an anhydrous HCl solution of a known concentration, which can then be used to precipitate the amine product as its hydrochloride salt from the reaction mixture. This approach offers a simple and highly convenient way to handle the gaseous and corrosive HCl, ensuring a quantitative conversion to the desired salt.

Advanced and Stereoselective Synthesis Considerations

Modern synthetic efforts have focused on developing methods that allow for the control of stereochemistry, leading to enantiomerically pure or enriched products. These advanced techniques are particularly important as the stereochemistry of molecules often dictates their biological activity.

Exploration of Chiral Induction in Derivatization

The asymmetric α-amination of β-keto esters has emerged as a powerful strategy for producing chiral α-amino esters. This approach utilizes chiral catalysts to control the stereochemical outcome of the amination reaction. Significant research has been conducted using both organocatalysts and metal-based catalysts.

Bifunctional organocatalysts, such as those based on guanidine-bisurea or amine-thiourea structures, have proven highly effective. These catalysts can activate both the β-keto ester and the aminating reagent (e.g., an azodicarboxylate) simultaneously, facilitating the reaction within a chiral environment. This leads to the formation of the α-amination product with high yields and excellent enantioselectivity, often achieving enantiomeric excess (ee) values of up to 96%. The choice of catalyst, solvent, and reaction temperature can be fine-tuned to optimize the stereochemical outcome.

Below is a table summarizing research findings on the asymmetric amination of β-keto esters, demonstrating the effectiveness of various catalytic systems.

| Catalyst Type | Substrate | Aminating Reagent | Yield (%) | Enantiomeric Excess (ee %) |

| Guanidine–bisurea | Indanone-derived β-keto ester | Diethyl azodicarboxylate | up to 99% | up to 94% |

| Amine-thiourea | Cyclic β-keto ester | Dialkyl azodicarboxylate | up to 95% | up to 96% |

| Transaminase (enzyme) | Ethyl 3-oxobutanoate | Alanine | 99% | 94% (S) |

This table is generated based on data from studies on asymmetric amination reactions.

Optimization of Reaction Conditions for Yield and Purity

Regardless of the synthetic route chosen, the optimization of reaction conditions is paramount for maximizing product yield and ensuring high purity. Key parameters that require careful control include temperature, solvent, pH, and reaction time.

For classical methods like direct amination, maintaining a controlled temperature is crucial to prevent side reactions, such as self-condensation of the starting material or over-amination. In stereoselective syntheses, temperature can significantly influence the degree of chiral induction; reactions are often run at sub-ambient temperatures (e.g., -40 °C) to enhance enantioselectivity.

The choice of solvent can affect not only the solubility of reactants and catalysts but also the reaction pathway and stereochemical outcome. Similarly, the selection of a base or acid catalyst and the precise control of pH are critical, particularly in the formation and isolation of the final hydrochloride salt.

Purification of the final product is typically achieved through recrystallization. The purity is then confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can verify purity levels (often >95%), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Research-Scale Synthesis and Process Optimization Considerations

The primary and most straightforward method for synthesizing this compound on a research scale is the direct amination of ethyl 3-oxobutanoate, also known as ethyl acetoacetate. This process involves two key steps: the introduction of an amino group and the subsequent formation of the hydrochloride salt.

The initial step is the reaction of ethyl 3-oxobutanoate with an ammonia source to introduce the amino group at the C-2 position, yielding the free base, ethyl 2-amino-3-oxobutanoate. The subsequent step involves treating this free base with hydrochloric acid (HCl) to produce the final hydrochloride salt. This salt formation is critical as it enhances the compound's stability and improves its solubility in polar solvents, which is advantageous for subsequent applications and biological assays.

While this direct amination approach is considered scalable, its efficiency and the purity of the final product are highly dependent on the careful control of reaction conditions. Process optimization is therefore a critical consideration for researchers to maximize yield and minimize the formation of by-products. Key parameters that require careful management include temperature, pH, and the choice of reagents.

Key Optimization Parameters:

Temperature Control: The amination reaction must be conducted under controlled temperature conditions to prevent the occurrence of undesirable side reactions.

pH Management: Careful control of pH during the reaction and workup is essential to ensure the desired product is formed and to limit the generation of impurities.

Reagent Selection: The choice of aminating agent and the solvent system can significantly impact the reaction's outcome.

Below is a data table summarizing the typical synthetic route and a second table detailing key areas for process optimization.

Table 1: Research-Scale Synthetic Route

| Step | Description | Key Reagents | Typical Conditions | Purpose |

| 1 | Amination | Ethyl 3-oxobutanoate, Ammonia source | Controlled temperature | To introduce the amino group at the 2-position. |

| 2 | Hydrochloride Salt Formation | Ethyl 2-amino-3-oxobutanoate, Hydrochloric Acid (HCl) | Room temperature | To improve stability and solubility of the final product. |

Table 2: Process Optimization Considerations

| Parameter | Consideration | Impact on Synthesis |

| Temperature | Maintaining optimal temperature during amination | Prevents side reactions and by-product formation. |

| pH | Precise pH control throughout the process | Limits the formation of impurities and maximizes product yield. |

| Purification | Post-synthesis purification method | The hydrochloride salt typically crystallizes with a melting point of around 122-123 °C, which helps to confirm purity and identity. |

While multi-step syntheses that involve β-ketoamide intermediates exist as alternative routes to produce derivatives and analogues, the direct amination of ethyl 3-oxobutanoate remains the more efficient method for the bulk production of the parent compound. The successful synthesis of high-purity this compound hinges on the meticulous optimization of these reaction parameters.

Chemical Reactivity and Transformation Mechanisms

Fundamental Reaction Pathways of the Amino-Oxobutanoate Moiety

The core structure of the amino-oxobutanoate moiety allows for a diverse range of chemical transformations. The reactivity is centered around the interplay between the nucleophilic amino group, the electrophilic carbonyl centers, and the acidic α-carbon.

The primary amino group at the α-position is a key nucleophilic center. In its free base form (after neutralization of the hydrochloride salt), the nitrogen atom's lone pair of electrons can readily attack electrophilic species. This reactivity is fundamental to many of its synthetic applications. For instance, it can undergo N-acylation with acid chlorides or anhydrides to form the corresponding amides. It can also react with aldehydes and ketones in condensation reactions to form Schiff bases (imines), which are themselves versatile intermediates for further transformations. The nucleophilicity at this α-amino group is reportedly higher compared to its methyl ester counterpart, a phenomenon attributed to steric effects.

The bifunctional nature of Ethyl 2-amino-3-oxobutanoate, possessing both an active methylene (B1212753) group (alpha to the ester and keto groups) and a nucleophilic amino group, makes it an ideal precursor for various condensation and cyclization reactions to form heterocyclic systems. These reactions are cornerstone protocols in medicinal and materials chemistry.

One of the prominent applications is in the synthesis of substituted quinolines via reactions like the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) derivative with a β-ketoester followed by thermal cyclization. researchgate.net Similarly, it can participate in Knoevenagel-type condensations. The active methylene group can be deprotonated to form a nucleophilic enolate, which can attack carbonyl compounds. The resulting intermediate can then undergo cyclization, often involving the amino group, to yield a wide array of heterocyclic structures. Such pathways are employed to synthesize derivatives of pyridines, pyrroles, and other nitrogen-containing rings.

The table below summarizes some potential cyclization reactions involving β-ketoester and amino functionalities.

| Reaction Type | Co-reactant | Resulting Heterocycle |

| Hantzsch Pyrrole Synthesis | α-haloketone | Substituted Pyrrole |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound | Substituted Pyrrole |

| Knorr Pyrazole (B372694) Synthesis | Hydrazine (B178648) derivative | Substituted Pyrazole |

| Combes Quinolone Synthesis | Aniline derivative | Substituted Quinolone |

Derivatization of Ethyl 2-amino-3-oxobutanoate hydrochloride can also occur through electrophilic attack on the molecule. While the protonated amino group in the salt form is non-nucleophilic, the carbon framework offers sites for electrophilic interaction. The α-carbon, situated between two electron-withdrawing carbonyl groups (keto and ester), is acidic and can be deprotonated under basic conditions to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides (alkylation) or acyl halides (acylation), allowing for the introduction of diverse substituents at the α-position. This reactivity is a classical feature of active methylene compounds. suniv.ac.in

Influence of the Hydrochloride Salt Form on Reactivity and Stability

The hydrochloride salt form of the compound significantly influences its chemical properties and handling. The protonation of the basic amino group to form an ammonium (B1175870) salt (R-NH3+ Cl−) has profound effects on both stability and reactivity.

| Property | Effect of Hydrochloride Salt Form | Rationale |

| Reactivity of Amino Group | Decreased nucleophilicity | The lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, rendering it unavailable for nucleophilic attack. A base is required to liberate the free amine for reactions. |

| Chemical Stability | Increased | The salt form prevents unwanted side reactions, such as self-condensation or degradation, that can occur with the reactive free amine, thereby improving shelf-life. |

| Solubility | Increased in polar solvents | As an ionic salt, it exhibits greater solubility in polar solvents like water and alcohols compared to the neutral free base form. This is advantageous for solution-phase reactions and biological assays. |

| Handling | Improved | The salt is typically a stable, crystalline solid, which is easier to handle, weigh, and store than the corresponding free base, which may be an oil or a less stable solid. sigmaaldrich.com |

Structure-Reactivity Relationships within the Ethyl Ester Derivative

| Functional Group | Position | Role in Reactivity |

| Ethyl Ester (-COOEt) | C1 | An electron-withdrawing group that increases the acidity of the α-proton. It is a site for nucleophilic acyl substitution (e.g., hydrolysis, amidation) and influences the reactivity of the adjacent amino group. |

| Amino Group (-NH2) | C2 (α-position) | A primary nucleophilic center (in free base form) crucial for forming amides, imines, and for participating in cyclization reactions. Its position is key for forming five- or six-membered heterocyclic rings. |

| Keto Group (=O) | C3 (β-position) | An electrophilic center susceptible to nucleophilic attack. It activates the adjacent α-carbon, enabling keto-enol tautomerism and enolate formation, which is critical for condensation reactions. |

The benzoylamino derivative of a similar compound, Methyl 2-benzoylamino-3-oxobutanoate, demonstrates reduced reactivity in cyclization reactions due to the electron-withdrawing effects of the benzoyl group, highlighting the sensitive structure-reactivity relationships in this class of molecules.

Applications in Complex Molecule Synthesis

Precursor in Amino Acid and Peptide Derivative Synthesis

The structure of Ethyl 2-amino-3-oxobutanoate hydrochloride makes it a suitable starting material for the synthesis of non-canonical amino acids and their derivatives. nih.gov The core α-amino ester framework is a fundamental component of all amino acids. nih.gov Synthetic chemists can modify the β-keto group through various reactions to introduce diverse side chains, thereby creating a library of novel amino acids that are not found in nature. These non-standard amino acids are crucial for developing new pharmaceuticals and research tools. nih.gov

In peptide synthesis, this compound can be used to introduce unique structural motifs into peptide chains. The incorporation of derivatives of this compound can alter the conformation, stability, and biological activity of peptides, leading to the development of peptidomimetics with enhanced therapeutic properties. japer.in

Synthesis of Heterocyclic Compounds

The compound is a cornerstone in the synthesis of various heterocyclic systems, which are integral to medicinal chemistry and materials science. Its ability to participate in cyclization reactions is a direct result of its polyfunctional nature.

This compound serves as a key precursor for constructing five-membered heterocyclic rings like imidazoles and oxazoles. The synthesis of imidazole (B134444) derivatives often involves the reaction of the α-amino group and the adjacent enolizable ketone with a source of carbon and nitrogen. asianpubs.org This condensation reaction efficiently builds the core imidazole scaffold, which is a common feature in many biologically active molecules. nih.gov

Similarly, oxazole (B20620) rings can be synthesized through cyclization reactions that utilize the amino and keto functional groups. These reactions provide a direct route to substituted oxazoles, which are another class of heterocycles with significant applications in various fields of chemistry.

The true value of this compound in pharmaceutical development lies in its role as an intermediate for creating complex, pharmacologically active heterocycles. Many of the heterocyclic systems derived from this compound, such as substituted imidazoles, are known to interact with specific biochemical pathways, making them attractive candidates for drug discovery. nih.gov Researchers utilize this building block to synthesize novel compounds that are then screened for potential therapeutic effects, contributing to advancements in medicinal chemistry.

Role in the Elaboration of Polyfunctionalized Molecules

The simultaneous presence of three distinct functional groups (ester, amine, ketone) makes this compound an ideal substrate for the synthesis of polyfunctionalized molecules. Each functional group can be addressed with a high degree of chemical selectivity, allowing for a stepwise and controlled elaboration of the molecular structure. This versatility enables its use in producing custom formulations and specialty chemicals where precise molecular architecture is essential for function and product quality.

Contributions to Agrochemical Precursor Synthesis

Beyond pharmaceuticals, this compound is an important intermediate in the production of agrochemicals. google.com The heterocyclic and polyfunctionalized molecules derived from this compound can be tailored to exhibit specific biological activities relevant to agriculture, such as herbicidal or pesticidal properties. Its utility in creating these complex active ingredients contributes to the development of modern agricultural products. google.com

| Application Category | Specific Use | Resulting Molecules |

| Amino Acid & Peptide Synthesis | Precursor for non-canonical amino acids | Custom amino acid derivatives, Peptidomimetics |

| Heterocycle Synthesis | Building block for 5-membered rings | Imidazoles, Oxazoles |

| Pharmaceutical Development | Intermediate for drug candidates | Pharmacologically relevant heterocycles |

| Complex Molecule Synthesis | Versatile multi-functional reagent | Polyfunctionalized organic molecules, Specialty chemicals |

| Agrochemical Synthesis | Precursor for active ingredients | Agrochemicals |

Investigation of Biological Relevance and Mechanistic Pathways

Enzyme Modulation and Inhibition Studies

The derivatives of ethyl 2-amino-3-oxobutanoate hydrochloride have been extensively studied for their potential to modulate the activity of various enzymes, playing roles in metabolic regulation and immune responses.

Role as an Inhibitor of Specific Enzymes Involved in Metabolic Disorders

Derivatives of amino acids are recognized as promising candidates for the inhibition of digestive enzymes to manage metabolic disorders such as type 2 diabetes and obesity. The inhibition of enzymes like α-glucosidase and pancreatic α-amylase can delay carbohydrate digestion and reduce postprandial hyperglycemia. Synthetic amino acid derivatives have demonstrated potent inhibitory effects on these enzymes. For instance, certain derivatives have shown competitive or mixed-inhibition mechanisms against pancreatic lipase, pancreatic α-amylase, and α-glucosidase. This inhibitory potential highlights the therapeutic promise of scaffolds derived from amino acid precursors like this compound in controlling metabolic diseases.

While direct studies originating from this compound are not prevalent in readily available literature, the activity of analogous synthetic amino acid derivatives provides a strong rationale for its use in developing such inhibitors. The following table includes data for synthetic amino acid derivatives, illustrating the potential of this chemical class.

| Compound Class | Target Enzyme | IC50 (µM) | Inhibition Mechanism |

| Synthetic Amino Acid Derivatives | Pancreatic Lipase | 167–1023 | Competitive or Mixed |

| Synthetic Amino Acid Derivatives | Pancreatic α-Amylase | 162–519 | Competitive or Mixed |

| Synthetic Amino Acid Derivatives | α-Glucosidase | 51–353 | Competitive |

Interaction with Amino Acid Metabolism Pathways as a Substrate

This compound, as an α-amino-β-keto ester, can theoretically serve as a substrate for enzymes involved in amino acid metabolism, particularly aminotransferases (transaminases). These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino acid to a keto acid. The core structure of the compound is analogous to natural substrates like 2-amino-3-ketobutyrate, which is an intermediate in the metabolic degradation pathway of threonine. Enzymes such as 2-amino-3-ketobutyrate CoA ligase act on this substrate to produce glycine (B1666218) and acetyl-CoA. nih.gov

The ethyl ester group in this compound would influence its recognition and processing by such enzymes. Transaminases have been shown to act on various β-keto esters, converting them into β-amino esters. rsc.org This reactivity underscores the potential for this compound to be utilized as a substrate in enzymatic studies to explore pathway dynamics or in biocatalytic applications to synthesize chiral amino acid derivatives.

Research on Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan Dioxygenase (TDO) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan dioxygenase (TDO) are crucial enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism and have emerged as significant targets in cancer immunotherapy. Overexpression of these enzymes in the tumor microenvironment leads to tryptophan depletion and the production of immunosuppressive metabolites, helping cancer cells evade the immune system. Consequently, there is substantial interest in developing potent and selective inhibitors for IDO1 and TDO.

Various heterocyclic scaffolds, including imidazole (B134444), triazole, and their derivatives, have been investigated as IDO1 inhibitors. nih.gov Although direct synthesis from this compound is not commonly documented in prominent studies, its role as a precursor for complex heterocyclic systems makes it a relevant starting point for creating novel inhibitor scaffolds. Research has identified compounds with potent IDO1 inhibitory activity, as shown in the table below, which provides context for the efficacy of small molecule inhibitors in this class. nih.gov

| Compound | Target Enzyme | IC50 (µM) |

| Phenylhydrazine | IDO1 | 0.25 |

| NRB04258 | IDO1 | 8.8 |

| Miconazole | IDO1 | 6.7 |

| Econazole | IDO1 | 8.1 |

| MMG-0358 | IDO1 | 0.33 |

Design and Synthesis of Bioactive Derivatives

The chemical versatility of this compound has been exploited to create libraries of bioactive compounds with potential therapeutic applications in inflammation and oxidative stress.

Development of Anti-inflammatory Compounds

The development of novel anti-inflammatory agents is a major focus of medicinal chemistry. Heterocyclic compounds, particularly those containing pyrimidine (B1678525) or pyrazole (B372694) cores, are known to exhibit significant anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). This compound is a key starting material for synthesizing substituted pyrimidines and other related heterocycles.

For example, the Biginelli reaction, which can utilize β-keto esters like ethyl acetoacetate (B1235776) (a structural analog of the target compound), aldehydes, and urea, produces dihydropyrimidinones, a class of molecules with documented anti-inflammatory effects. derpharmachemica.com By modifying this reaction, derivatives originating from an amino-substituted keto ester could be synthesized. Studies on various pyrazole and pyrimidine derivatives have demonstrated their potential to inhibit carrageenan-induced paw edema, a standard model for acute inflammation. nih.gov

Research into Antioxidant Properties via Radical Scavenging Assays

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. The synthesis of novel heterocyclic compounds with antioxidant properties is an active area of research. Derivatives of this compound, such as pyrimidinones (B12756618) and pyridopyrimidines, have been evaluated for their ability to scavenge free radicals using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test.

In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. Research on various pyrimidinone derivatives, synthesized from related starting materials like ethyl acetoacetate, has shown significant antioxidant activity. derpharmachemica.com The data below, from a study on synthesized pyrimidinone derivatives, illustrates the radical scavenging potential of this class of compounds compared to a standard antioxidant. derpharmachemica.com

| Compound | DPPH Radical Scavenging Activity (%) |

| Derivative 4d | 89.6 ± 0.015 |

| Derivative 4j | 85.2 ± 0.011 |

| Ascorbic Acid (Standard) | 91.4 ± 0.021 |

Exploration of Antimicrobial Potential

While this compound itself is not typically evaluated for direct antimicrobial properties, its structural framework as a β-keto ester is fundamental to the synthesis of various heterocyclic compounds that have demonstrated significant antimicrobial activity. nih.gov The reactivity of the β-keto ester moiety allows it to be a key starting material for constructing cyclic structures like pyrazolones. nih.gov

Research has focused on synthesizing pyrazole and pyrazolone (B3327878) derivatives through the reaction of β-keto esters with hydrazine (B178648) and its derivatives. nih.gov These resulting compounds have been screened for activity against a range of pathogens. For instance, a study on newly synthesized pyrazolone derivatives, derived from β-keto esters, showed notable activity against various bacterial and fungal strains. The antimicrobial efficacy of these derivatives is often attributed to the specific substituents on the pyrazolone ring. nih.gov

Another area of investigation involves the synthesis of ethyl 2-arylhydrazono-3-oxobutyrates, which are derivatives of the core oxobutanoate structure. These compounds have been reported to exhibit significant antimicrobial activity, underscoring the importance of the oxobutanoate scaffold in developing new antimicrobial agents. The hydrazono derivatives, in particular, have shown activity against Gram-positive bacteria.

The general findings from these studies are summarized in the table below, illustrating the antimicrobial potential of compounds derived from the β-keto ester scaffold.

| Compound Class | Synthetic Precursor | Target Microorganisms | Observed Activity |

|---|---|---|---|

| Pyrazolones | β-Keto Esters | Various Bacteria & Fungi | Significant antimicrobial and antifungal activity observed. nih.gov |

| Ethyl 2-arylhydrazono-3-oxobutyrates | β-Keto Esters | Gram-positive bacteria | Demonstrated notable antibacterial effects. |

| Designed β-keto ester analogues | β-Keto Esters | Pseudomonas aeruginosa, Staphylococcus aureus | Promising results in initial in vitro antimicrobial screenings. nih.gov |

Ligand Discovery for Receptor Modulation

A thorough review of scientific literature was conducted to investigate the role of this compound in the development of ligands for specific receptor targets.

Based on available scientific literature, there is no direct evidence to suggest that this compound is used as a precursor or intermediate in the synthesis of Transient Receptor Potential Anion Channel (TRPA1) antagonists. Research in this area describes various chemical series, such as carboxamides and xanthine (B1682287) derivatives, but does not indicate the use of this specific β-keto ester. rsc.orgmdpi.com

Similarly, a comprehensive search of published research did not yield information on the use of this compound for the synthesis of ligands for G-Protein Coupled Receptors (GPCRs), specifically for the Protease-Activated Receptor 2 (PAR2) or the Complement Component 3a Receptor (C3aR). The development of ligands for these receptors involves different synthetic pathways and starting materials.

Advanced Analytical and Spectroscopic Characterization in Research

Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an indispensable tool for the characterization of ethyl 2-amino-3-oxobutanoate hydrochloride. It provides crucial information about the compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the exact mass of the protonated free base ([M+H]⁺), which has a monoisotopic mass of 146.08118 Da, corresponding to the molecular formula C₆H₁₂NO₃⁺.

In synthetic chemistry, MS is frequently used to monitor the progress of reactions. By analyzing small aliquots from the reaction mixture, researchers can track the consumption of starting materials and the formation of the desired product by identifying their respective molecular ions.

Electrospray ionization (ESI) is a common technique for analyzing this compound, as it is well-suited for polar molecules. The analysis typically reveals the mass-to-charge ratio (m/z) of various adducts of the free base (ethyl 2-amino-3-oxobutanoate). Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for Ethyl 2-amino-3-oxobutanoate Adducts uni.lu

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 146.08118 |

| [M+Na]⁺ | 168.06312 |

| [M+K]⁺ | 184.03706 |

| [M+NH₄]⁺ | 163.10772 |

| [M-H]⁻ | 144.06662 |

This table presents predicted m/z values for common adducts of the free base form of the compound.

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by inducing fragmentation of a selected precursor ion (e.g., m/z 146.08) and analyzing the resulting product ions. The fragmentation pattern provides insights into the compound's structure, often showing characteristic losses of the ethyl group, the ester function, or the acetyl group.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are used to confirm the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the ethyl group protons, the acetyl group protons, the alpha-proton, and the ammonium (B1175870) protons. The integration of these signals corresponds to the number of protons in each group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, the alpha-carbon, and the acetyl methyl carbon. The chemical shifts are indicative of the carbon's functional group and electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -O-CH₂-CH₃ | ¹H | ~1.3 | Triplet |

| -CO-CH₃ | ¹H | ~2.3 | Singlet |

| -O-CH₂ -CH₃ | ¹H | ~4.3 | Quartet |

| -NH₃⁺-CH - | ¹H | ~5.0 | Singlet |

| -NH₃ ⁺ | ¹H | ~8.5-9.5 | Broad Singlet |

| -O-CH₂-CH₃ | ¹³C | ~14 | - |

| -CO-CH₃ | ¹³C | ~26 | - |

| -O-CH₂ -CH₃ | ¹³C | ~64 | - |

| -NH₃⁺-CH - | ¹³C | ~65 | - |

| -C =O (Ester) | ¹³C | ~165 | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual shifts may vary depending on the solvent and other experimental conditions.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and confirm the bonding network of the entire molecule.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic methods are essential for determining the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the most common technique for purity assessment due to its high resolution and sensitivity.

A typical method involves reversed-phase HPLC, where the compound is passed through a column packed with a nonpolar stationary phase (such as C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is used for elution. An acid, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape. The compound is detected as it elutes from the column, most commonly by a UV detector. The purity is calculated by comparing the area of the main product peak to the total area of all detected peaks.

For a highly polar compound like this amino acid derivative, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative separation technique. mdpi.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing a different selectivity compared to reversed-phase chromatography.

Table 3: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Technique | Reversed-Phase HPLC |

| Stationary Phase | C18 |

| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Gradient or Isocratic |

| Detection | UV (e.g., at 210 nm) |

| Purpose | Purity determination and quantification of impurities |

Comparative Studies with Analogous Chemical Entities

Analysis of Reactivity Differences Influenced by Ester Group Modifications (e.g., Methyl vs. Ethyl)

The modification of the ester group in β-keto esters, such as the difference between a methyl and an ethyl group, primarily impacts reactivity through steric effects. While electronic effects are largely comparable, the size of the alkyl group can play a crucial role in the kinetics of reactions.

Key Reactivity Differences:

Transesterification: In reactions where the ester group is exchanged (transesterification), the reactivity can be influenced by the size of the incoming and outgoing alcohol. Converting a methyl ester to a higher homolog often proceeds smoothly.

Hydrolysis: As mentioned, the rate of acid or base-catalyzed hydrolysis tends to be faster for methyl esters compared to ethyl esters due to reduced steric hindrance. reddit.com

Enolate Formation: The acidity of the α-hydrogen is a key feature of β-keto esters, leading to the formation of a stabilized enolate ion. mcat-review.org The nature of the ester's alkyl group (methyl vs. ethyl) has a minimal direct electronic effect on the pKa of this α-hydrogen. However, the subsequent reactions of the enolate can be influenced by the steric bulk of the ester group.

| Reaction Type | Influence of Ethyl vs. Methyl Ester |

| Nucleophilic Acyl Substitution | The bulkier ethyl group can slightly decrease the reaction rate compared to the methyl group. |

| Reactions at the α-carbon | The ester group has a minor steric influence on reactions involving the enolate at the α-carbon. |

Impact of Amino and Oxo Group Modifications on Chemical Behavior

Modifications to the amino and oxo groups on the β-keto ester backbone have a profound impact on the molecule's chemical behavior, often altering its reactivity, stability, and potential applications.

Amino Group Modifications:

The presence of the α-amino group is critical to the chemistry of this compound.

Acylation/Alkylation: The nitrogen atom of the amino group is nucleophilic and can readily undergo acylation or alkylation reactions.

Protecting Groups: The amino group is often protected during synthetic sequences to prevent unwanted side reactions. Common protecting groups can alter the steric and electronic environment around the α-carbon.

Diazo Transfer: In the presence of a suitable reagent, the amino group can be converted to an azide, which is a versatile functional group for further transformations.

Oxo Group Modifications:

The β-oxo (ketone) group is another key reactive site.

Reduction: The ketone can be reduced to a secondary alcohol, introducing a new stereocenter and significantly changing the molecule's shape and polarity.

Ketalization/Acetalization: The ketone can be protected as a ketal or acetal, which is stable under many reaction conditions but can be removed with acid.

Wittig and Related Reactions: The carbonyl group can be converted into a carbon-carbon double bond through reactions with phosphorus ylides (Wittig reaction) or related olefination reagents.

Enamine/Enolate Chemistry: The presence of the ketone allows for the formation of enamines or enolates under appropriate conditions, which can then participate in a variety of carbon-carbon bond-forming reactions. mcat-review.org

| Modification | Effect on Chemical Behavior |

| N-Acylation of Amino Group | Decreases the nucleophilicity of the nitrogen and can introduce steric bulk. |

| Reduction of Oxo Group | Forms a β-hydroxy ester, introducing a new chiral center and changing reactivity. |

| Conversion of Amino to Azido Group | Creates a versatile intermediate for cycloadditions and other transformations. |

| Protection of Oxo Group as Ketal | Renders the β-position unreactive towards nucleophiles and bases. |

Emerging Research Frontiers and Future Directions

Integration in Flow Chemistry and Green Chemistry Methodologies

The principles of green chemistry and the technology of continuous flow synthesis are increasingly being applied to the production of fine chemicals and pharmaceuticals to enhance safety, efficiency, and sustainability. The use of Ethyl 2-amino-3-oxobutanoate hydrochloride is being explored within these modern synthetic paradigms.

Green Chemistry Approaches: Researchers are investigating greener syntheses of N-heterocycles using starting materials analogous to this compound. These methods often involve the use of microwave irradiation to accelerate reaction times and reduce energy consumption, or the replacement of traditional volatile organic solvents with ionic liquids or deep eutectic solvents. nih.gov For instance, the Biginelli condensation to form pyrimidine (B1678525) derivatives, a reaction type accessible to derivatives of this compound, has been successfully adapted to greener conditions using catalysts like p-toluenesulfonic acid under microwave irradiation. nih.gov Such strategies minimize waste and environmental impact, aligning with the core tenets of green chemistry.

Flow Chemistry Applications: Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward automation and scale-up. nih.gov The synthesis of compound libraries for biological screening is particularly amenable to flow technologies. nih.gov While specific flow syntheses starting directly from this compound are still an emerging area, established flow protocols for similar building blocks demonstrate the potential. For example, the synthesis of urea-based compound libraries and β-amino alcohols has been efficiently performed in flow reactors, often packed with solid-supported reagents or catalysts that simplify purification. nih.gov Adapting the rich chemistry of this compound, such as its use in multicomponent reactions to form heterocycles, to a continuous flow process is a key future direction.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for a Paal-Knorr Pyrrole Synthesis

| Feature | Conventional Batch Synthesis | Potential Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Safety | Handling of potentially unstable intermediates in large volumes | Small reactor volumes enhance safety |

| Scalability | Difficult, requires process redesign | Straightforward by running the system for longer |

| Purification | Often requires column chromatography | Potential for in-line purification with scavengers/catalyst cartridges |

| Reproducibility | Can vary between batches | High, due to precise control of parameters |

Computational Chemistry and Molecular Modeling for Reaction Prediction and Design

Computational tools are becoming indispensable in modern chemical research for predicting molecular properties, understanding reaction mechanisms, and designing new molecules with desired functions.

Prediction of Physicochemical Properties: Databases like PubChem provide a range of computationally predicted properties for this compound. These calculations, based on its molecular structure, offer valuable insights into its behavior. For example, parameters like the octanol-water partition coefficient (XLogP) and topological polar surface area (TPSA) are crucial for estimating a molecule's potential pharmacokinetic properties in drug development. nih.govuni.lu Advanced techniques can also predict properties like collision cross-section (CCS), which is relevant for analytical methods like ion mobility-mass spectrometry. uni.lu

Table 2: Computationally Predicted Properties of Ethyl 2-amino-3-oxobutanoate

| Property | Predicted Value | Significance |

| Molecular Weight | 181.62 g/mol | Basic molecular characteristic. nih.gov |

| XLogP3-AA | -1.1 | Predicts hydrophobicity; relevant for membrane permeability. |

| Topological Polar Surface Area | 66.4 Ų | Correlates with drug transport and bioavailability. nih.gov |

| Hydrogen Bond Donors | 2 | Indicates potential for intermolecular interactions. nih.gov |

| Hydrogen Bond Acceptors | 4 | Indicates potential for intermolecular interactions. nih.gov |

| Rotatable Bond Count | 4 | Relates to conformational flexibility. nih.gov |

Molecular Docking and Target Identification: A significant application of molecular modeling is in the field of medicinal chemistry. For derivatives of this compound, molecular docking is used to predict how these molecules might bind to the active sites of biological targets like enzymes or receptors. In one study, derivatives of the closely related ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate were synthesized and evaluated for antimicrobial and anthelmintic activity. nih.gov Molecular docking studies were then performed against target proteins to rationalize the observed biological activities and suggest a binding mode, with high fitness scores indicating a strong potential for interaction. nih.gov Similarly, novel amide derivatives of ethyl-glycinate were docked against the cyclooxygenase-2 (COX-2) enzyme, revealing binding energies comparable to standard inhibitors and suggesting a potential anti-inflammatory mechanism. semanticscholar.org These computational approaches accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing.

Exploration of Novel Catalysis in Synthetic Applications

Catalysis is at the heart of efficient chemical synthesis. Research is actively exploring novel catalytic systems to improve reactions involving this compound and related structures, focusing on recyclability, milder reaction conditions, and enhanced selectivity.

Heterogeneous and Recyclable Catalysts: The Paal-Knorr reaction, a fundamental method for synthesizing pyrroles, traditionally uses homogeneous acid catalysts. Recent innovations have introduced heterogeneous solid acid catalysts that are easily recoverable and reusable, making the process more sustainable. For example, polystyrenesulfonate has been used as a catalyst for Paal-Knorr synthesis in aqueous solutions, offering an environmentally friendly approach. nih.gov Another novel system, tungstate (B81510) sulfuric acid, has been developed as a recyclable solid catalyst for this reaction under solvent-free conditions, demonstrating high efficiency with low catalyst loading. researchgate.net

Biocatalysis and Asymmetric Synthesis: Creating stereochemically pure compounds is critical in pharmaceutical development. Biocatalysis, using whole cells or isolated enzymes, offers a powerful way to achieve high enantioselectivity. The asymmetric reduction of the ketone functionality in compounds structurally similar to this compound has been demonstrated using microorganisms like Chlorella and various yeasts. researchgate.netnih.govelsevierpure.com These biocatalytic reductions can produce specific stereoisomers of the corresponding hydroxy esters with high diastereomeric and enantiomeric excesses. researchgate.netelsevierpure.com Alongside biocatalysis, chiral organometallic catalysts, such as Ru(II)-diphosphine complexes, are also employed for asymmetric hydrogenations to achieve similar goals with high precision. researchgate.net

Table 3: Examples of Novel Catalysts in Related Synthetic Transformations

| Catalyst Type | Catalyst Example | Transformation | Key Advantages |

| Heterogeneous Acid | Polystyrenesulfonate nih.gov | Paal-Knorr Pyrrole Synthesis | Water-tolerant, recyclable |

| Heterogeneous Acid | Tungstate Sulfuric Acid researchgate.net | Paal-Knorr Pyrrole Synthesis | Solvent-free conditions, recyclable |

| Biocatalyst | Chlorella pyrenoidosa elsevierpure.com | Asymmetric Ketone Reduction | High enantioselectivity, green |

| Organometallic | Ru(II)-BINAP complexes researchgate.net | Asymmetric Hydrogenation | High diastereo- and enantioselectivity |

| Multifunctional | (γ-Fe2O3-Im-Py)2WO4 nih.gov | Tandem Oxidation-Cyclization | Multiple reaction steps with one catalyst |

Expanding the Scope of Bioactive Molecule Derivatization and Target Identification

The core structure of this compound is a privileged scaffold for generating libraries of diverse molecules with potential biological activity. Current research focuses on synthesizing novel derivatives and identifying their specific molecular targets.

Synthesis of Bioactive Heterocycles and Peptidomimetics: The compound is an ideal starting material for creating a wide array of derivatives. For example, its structure is readily incorporated into the synthesis of nicotinate (B505614) esters, a class of compounds known for various biological activities. In one study, novel N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters were synthesized and found to exhibit considerable vasodilatory properties in vitro. nih.gov Other research has focused on creating succinimide-containing derivatives which have shown promising anthelmintic, cytotoxic, and antimicrobial activities. nih.gov The ability to readily couple this building block with other molecules, such as amino acids or aromatic systems, allows for the rapid generation of new chemical entities for screening. nih.gov

Target Identification and Mechanism of Action: A crucial part of modern drug discovery is not only finding active compounds but also understanding how and where they act in the body. The mechanism of action for derivatives is often investigated through a combination of biological assays and computational methods. For instance, after identifying that certain succinimide (B58015) derivatives were effective against bacteria and parasites, molecular docking was used to hypothesize their interaction with key microbial enzymes. nih.gov In another example, a study on a derivative's effect in diabetic rat models showed a significant reduction in blood glucose levels, prompting further investigation into the specific biochemical pathways being modulated. This synergy between synthesis, biological testing, and computational analysis is key to expanding the therapeutic potential of molecules derived from this compound.

Table 4: Research on Bioactive Derivatives

| Derivative Class | Synthetic Approach | Investigated Biological Activity | Method of Target Exploration |

| Succinimide Derivatives | Michael addition | Anthelmintic, Antimicrobial, Cytotoxic nih.gov | Molecular Docking nih.gov |

| Nicotinate Esters | Reaction with 2-bromonicotinates | Vasodilatory nih.gov | In vitro smooth muscle response assay nih.gov |

| Ethyl-glycinate Amides | Amide coupling reaction | Anti-inflammatory (potential) semanticscholar.org | Molecular Docking against COX-2 semanticscholar.org |

| General Derivatives | Not specified | Antidiabetic | In vivo animal models |

Q & A

Q. How should Ethyl 2-amino-3-oxobutanoate hydrochloride stock solutions be prepared to ensure stability and reproducibility?

Methodological Answer:

- Solubility Considerations : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO. For in vivo studies, prepare a DMSO stock solution (e.g., 10 mM) and dilute with biocompatible solvents like PEG300 and Tween 80 to minimize cytotoxicity. Ensure sequential addition of solvents (DMSO → PEG300 → Tween 80 → saline) with vortexing or sonication to maintain clarity at each step .

- Storage : Aliquot stock solutions to avoid freeze-thaw cycles. Store at -80°C for ≤6 months or -20°C for ≤1 month. For short-term use, room-temperature storage is permissible if stability is confirmed via HPLC .

Q. What analytical techniques are recommended for purity assessment and structural verification?

Methodological Answer:

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to confirm >95% purity. Cross-validate with COA (Certificate of Analysis) from suppliers .

- Structural Confirmation : Employ -NMR (DMSO-d6) to verify key signals: δ 1.2–1.3 ppm (CH from ethyl group), δ 2.5–3.0 ppm (CH and NH), and δ 4.1–4.3 ppm (ester OCH) .

Q. How can researchers mitigate hydrolysis of the ester group during experimental workflows?

Methodological Answer:

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) in aqueous buffers. Avoid prolonged exposure to alkaline environments.

- Temperature : Limit heating above 37°C unless necessary. For long-term stability studies, monitor degradation via LC-MS .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized for enantiomeric purity in ligand synthesis?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (80:20) to isolate enantiomers. Confirm absolute configuration via X-ray crystallography (e.g., SHELXL refinement ).

- Mechanistic Insight : The compound serves as a precursor for C3-symmetric ligands. Optimize reaction conditions (e.g., solvent: THF, catalyst: Pd/C) to suppress racemization during imidazole functionalization .

Q. How should contradictory spectroscopic data (e.g., 1H^1 \text{H}1H-NMR vs. IR) be resolved in structural studies?

Methodological Answer:

- Cross-Technique Validation : If NMR suggests ester hydrolysis (disappearance of δ 4.1–4.3 ppm signals), corroborate with IR spectroscopy (loss of C=O stretch at ~1730 cm) and LC-MS (detection of free carboxylic acid).

- XRD Backup : Resolve ambiguities via single-crystal XRD using SHELX software to confirm bond lengths/angles and protonation states .

Q. What experimental strategies enhance diastereoselectivity in metal-complexation studies using derivatives of this compound?

Methodological Answer:

- Ligand Design : Functionalize the amino group with tridentate moieties (e.g., 8-hydroxyquinoline derivatives) to improve coordination geometry. Use La(III) or Eu(III) ions for high-spin complexes.

- Reaction Monitoring : Track diastereomeric excess (de) via -NMR splitting patterns or circular dichroism (CD) spectroscopy. Adjust solvent polarity (e.g., DMF vs. MeOH) to favor kinetic vs. thermodynamic control .

Q. How can researchers address batch-to-batch variability in biological assays?

Methodological Answer:

- QC Harmonization : Implement in-house HPLC-MS protocols to verify consistency in purity (>95%) and residual solvent levels (e.g., DMSO ≤0.1%).

- Biological Replicates : Use multiple batches in parallel for in vitro assays (e.g., cytotoxicity testing) to statistically account for variability. Include positive controls (e.g., cisplatin) for normalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.